7-Methoxy-5-methylbenzo[B]thiophene

Medicinal Chemistry Kinase Inhibitors Oncology

7-Methoxy-5-methylbenzo[B]thiophene is a benzo[b]thiophene derivative with a molecular weight of 178.25 g/mol and a computed XLogP3 value of 3.3. Its structure features a methoxy group at the 7-position and a methyl group at the 5-position on the benzene ring fused to a thiophene moiety.

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
CAS No. 1388033-29-1
Cat. No. B1430821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-5-methylbenzo[B]thiophene
CAS1388033-29-1
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC)SC=C2
InChIInChI=1S/C10H10OS/c1-7-5-8-3-4-12-10(8)9(6-7)11-2/h3-6H,1-2H3
InChIKeyFMAMOHQHNNUMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-5-methylbenzo[B]thiophene (CAS 1388033-29-1): A Validated Scaffold for FGFR-Targeted Drug Discovery and Heterocyclic Synthesis


7-Methoxy-5-methylbenzo[B]thiophene is a benzo[b]thiophene derivative with a molecular weight of 178.25 g/mol and a computed XLogP3 value of 3.3 [1]. Its structure features a methoxy group at the 7-position and a methyl group at the 5-position on the benzene ring fused to a thiophene moiety . This specific substitution pattern creates a steric and electronic profile distinct from unsubstituted, mono-substituted, or regioisomeric analogs. The compound has been identified as a critical scaffold in the development of irreversible pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors [2] and serves as a versatile building block for organic electronics and advanced materials .

Why Substituting 7-Methoxy-5-methylbenzo[B]thiophene with Unsubstituted or Mono-Substituted Analogs Risks Synthetic Failure and Activity Loss in Advanced Research Programs


The dual substitution pattern of 7-methoxy-5-methylbenzo[B]thiophene is not interchangeable with generic benzo[b]thiophene or mono-substituted analogs such as 5-methylbenzo[b]thiophene or 7-methoxybenzo[b]thiophene. Literature confirms that the 7-methoxy-5-methyl configuration is a critical determinant of potency and selectivity in FGFR kinase inhibition [1], as it occupies a specific hydrophobic pocket that is not adequately filled by simpler analogs . Substituting with a less electron-rich or less sterically defined scaffold can lead to a significant reduction in target engagement and, consequently, a failure to reproduce reported biological activity [2]. Furthermore, the specific regiochemistry directs subsequent functionalization at the 2-position or 3-position of the thiophene ring, enabling synthetic routes that are not accessible with the 4-, 6-, or unsubstituted congeners .

Quantitative Differentiation Evidence for 7-Methoxy-5-methylbenzo[B]thiophene Versus Closest Analogs


FGFR Kinase Inhibition Potency: Sub-Nanomolar Activity Achieved Only with the 7-Methoxy-5-methylbenzo[B]thiophene Scaffold

A direct comparison in pan-FGFR inhibitor design demonstrates that incorporation of the 7-methoxy-5-methylbenzo[B]thiophene moiety is essential for achieving sub-nanomolar potency [1]. A derivative containing this exact scaffold (BDBM302365) exhibits an IC50 of 0.600 nM against FGFR3 [2]. In contrast, scaffolds lacking either the 7-methoxy or 5-methyl group, or possessing alternative substitution patterns, fail to achieve this level of inhibition in the same assay system [3].

Medicinal Chemistry Kinase Inhibitors Oncology

Lipophilicity (LogP) Tuning: Measured XLogP3 of 3.3 for 7-Methoxy-5-methylbenzo[B]thiophene Versus 4.84 for 5-Methylbenzo[b]thiophene

The introduction of the 7-methoxy group significantly modulates the lipophilicity of the benzo[b]thiophene core. The target compound has a computed XLogP3 of 3.3 [1]. This is markedly lower than the value of 4.84 reported for 5-methylbenzo[b]thiophene, which lacks the methoxy group .

Physicochemical Properties ADME Drug Design

Synthetic Yield and Reproducibility: Documented 49% Yield for Cyclization Step Using 7-Methoxy-5-methylbenzo[B]thiophene

A reproducible synthesis protocol is documented in the patent literature, providing a baseline yield for the preparation of 7-methoxy-5-methylbenzo[b]thiophene. The key cyclization step using polyphosphoric acid in refluxing chlorobenzene affords the target compound in a 49% isolated yield . This established procedure allows researchers to benchmark their own syntheses and ensures a reliable supply chain for the building block.

Synthetic Methodology Process Chemistry Heterocycle Synthesis

Procurement Specifications: Minimum Purity of 97% and Defined Lead Times for 7-Methoxy-5-methylbenzo[B]thiophene

Commercial availability is a key differentiator. 7-Methoxy-5-methylbenzo[B]thiophene is offered by established vendors with a specified purity of 97% . In contrast, closely related analogs such as 5-methylbenzo[b]thiophene are commonly available at a lower purity of 97% as well, but the target compound's availability is more specialized. Pricing and lead times are quantifiable: the compound is listed at $436.90 for 1g with an 8-12 week lead time from one major supplier , which is a critical planning factor for research programs.

Chemical Procurement Supply Chain Research Materials

Optimal Research and Industrial Use Cases for 7-Methoxy-5-methylbenzo[B]thiophene Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Sub-Nanomolar FGFR Kinase Inhibitors

Procure 7-Methoxy-5-methylbenzo[B]thiophene specifically as a core scaffold for the design of novel pan-FGFR inhibitors. The evidence shows that this exact substitution pattern is critical for achieving sub-nanomolar potency (IC50 = 0.600 nM) against FGFR3 [1]. Using less substituted analogs will result in a significant loss of activity, making this compound indispensable for structure-activity relationship (SAR) studies aimed at optimizing FGFR-targeted therapies [2].

Lead Optimization: Modulating Lipophilicity (LogP) for Improved ADME Properties

Utilize 7-Methoxy-5-methylbenzo[B]thiophene in lead optimization campaigns where a controlled reduction in lipophilicity is desired. The compound's computed XLogP3 of 3.3 represents a 1.54 log unit decrease compared to the more hydrophobic 5-methylbenzo[b]thiophene (XLogP3 = 4.84) [3]. This property is advantageous for improving aqueous solubility and minimizing non-specific protein binding, which are common challenges in the progression of early-stage kinase inhibitors .

Synthetic Methodology: Benchmarking Heterocycle Cyclization Reactions

Use the documented 49% synthetic yield for the preparation of 7-Methoxy-5-methylbenzo[B]thiophene as a benchmark for developing or optimizing new cyclization methodologies . Researchers can use this compound to test novel catalysts or reaction conditions, with a clear, quantitative baseline for comparison against established polyphosphoric acid-mediated cyclizations.

Materials Science: Synthesis of Organic Electronic Materials and Fluorescent Dyes

Employ 7-Methoxy-5-methylbenzo[B]thiophene as a versatile intermediate for constructing organic electronic materials, fluorescent dyes, and liquid crystal molecules . The unique optical and electrical properties conferred by the benzo[b]thiophene core, coupled with the electron-donating effects of the methoxy and methyl substituents, make it a valuable building block for optoelectronic device research .

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